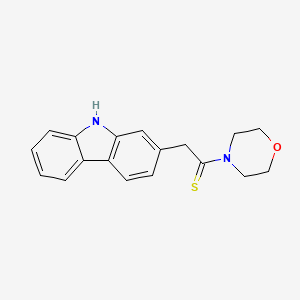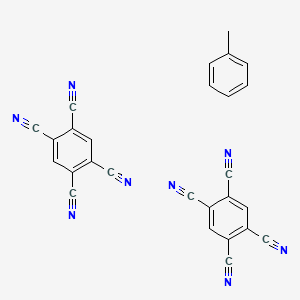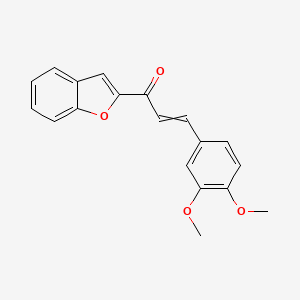methyl}(ethoxymethoxy)oxophosphanium CAS No. 61222-59-1](/img/structure/B14592358.png)
{[(Chloroacetyl)oxy](phenyl)methyl}(ethoxymethoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of a chloroacetyl group, a phenyl group, and an ethoxymethoxy group attached to an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium typically involves multiple steps. One common method includes the reaction of chloroacetic acid with phenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethoxymethoxyphosphine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process also involves rigorous purification steps, such as distillation and crystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the formation of coordination complexes and the inhibition of enzyme activity through covalent modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
61222-59-1 |
|---|---|
Molekularformel |
C12H15ClO5P+ |
Molekulargewicht |
305.67 g/mol |
IUPAC-Name |
[(2-chloroacetyl)oxy-phenylmethyl]-(ethoxymethoxy)-oxophosphanium |
InChI |
InChI=1S/C12H15ClO5P/c1-2-16-9-17-19(15)12(18-11(14)8-13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3/q+1 |
InChI-Schlüssel |
RSVNYKLAMKNXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCO[P+](=O)C(C1=CC=CC=C1)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)




![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)




